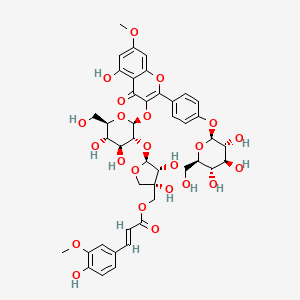
5'''-O-Feruloyl complanatoside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’‘’-O-Feruloyl complanatoside B is a natural flavonoid compound isolated from the seeds of Astragalus complanatus, commonly known as Semen Astragali Complanati. This compound is part of a group of bioactive substances that include fatty acids, amino acids, polysaccharides, flavonoids, triterpene glycosides, and trace elements. It has been reported to be involved in chronic diseases such as cardiovascular diseases, diabetes mellitus, and cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 5’‘’-O-Feruloyl complanatoside B involves large-scale extraction from Astragalus complanatus seeds. The process includes harvesting the seeds, drying, grinding, and using solvents such as ethanol or methanol for extraction. The extract is then subjected to various purification techniques, including chromatography, to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
5’‘’-O-Feruloyl complanatoside B can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Ethanol, methanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of alcohols .
Aplicaciones Científicas De Investigación
5’‘’-O-Feruloyl complanatoside B has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of flavonoids and their chemical properties.
Biology: Investigated for its role in cellular processes and its potential as a bioactive compound.
Medicine: Studied for its potential therapeutic effects in treating chronic diseases such as cardiovascular diseases, diabetes mellitus, and cancers.
Industry: Utilized in the development of natural health products and supplements
Mecanismo De Acción
The mechanism of action of 5’‘’-O-Feruloyl complanatoside B involves its interaction with various molecular targets and pathways. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. The compound may exert its effects by modulating signaling pathways, such as the NF-κB pathway, and by inhibiting the activity of enzymes involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
5’‘’-O-Feruloyl complanatoside A: Another flavonoid compound isolated from the same plant, with similar bioactive properties.
Isoflavones: A group of flavonoids with similar chemical structures and biological activities.
Uniqueness
5’‘’-O-Feruloyl complanatoside B is unique due to its specific chemical structure and the presence of the feruloyl group, which contributes to its distinct bioactive properties. Its ability to modulate multiple signaling pathways and its potential therapeutic effects make it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C43H48O23 |
|---|---|
Peso molecular |
932.8 g/mol |
Nombre IUPAC |
[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C43H48O23/c1-57-21-12-23(47)29-25(13-21)62-36(19-5-7-20(8-6-19)61-40-35(54)33(52)30(49)26(14-44)63-40)37(32(29)51)65-41-38(34(53)31(50)27(15-45)64-41)66-42-39(55)43(56,17-60-42)16-59-28(48)10-4-18-3-9-22(46)24(11-18)58-2/h3-13,26-27,30-31,33-35,38-42,44-47,49-50,52-56H,14-17H2,1-2H3/b10-4+/t26-,27-,30-,31-,33+,34+,35-,38-,39+,40-,41+,42+,43-/m1/s1 |
Clave InChI |
UTPCLOFGDXGRFY-KVDBRUDJSA-N |
SMILES isomérico |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@](CO4)(COC(=O)/C=C/C5=CC(=C(C=C5)O)OC)O)O)C6=CC=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |
SMILES canónico |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(COC(=O)C=CC5=CC(=C(C=C5)O)OC)O)O)C6=CC=C(C=C6)OC7C(C(C(C(O7)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


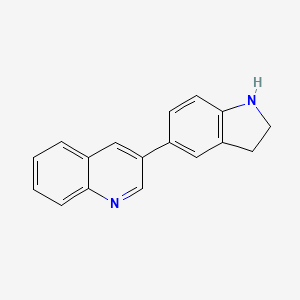
![Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate](/img/structure/B13909521.png)

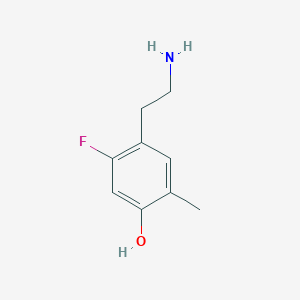


![4-methyl-1-(1H-pyrrol-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909540.png)
![1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride](/img/structure/B13909549.png)
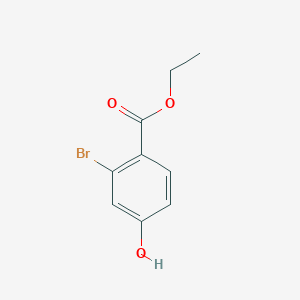
![1-O-tert-butyl 5-O-methyl 4-[[(1R)-1-phenylethyl]amino]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate](/img/structure/B13909561.png)
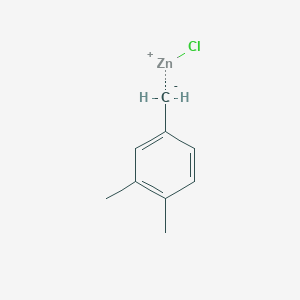

![Rel-(1S,2R,3S,4R)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13909592.png)

